molecular formula C14H10O3 B15338030 9-Methoxy-3H-benzo[f]chromen-3-one

9-Methoxy-3H-benzo[f]chromen-3-one

Cat. No.: B15338030
M. Wt: 226.23 g/mol
InChI Key: LIODRRPKRDVFRD-UHFFFAOYSA-N
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Description

9-Methoxy-3H-benzo[f]chromen-3-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been extensively studied for their pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-3H-benzo[f]chromen-3-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction forms 3-acetyl-5,6-benzocoumarin, which can then be methoxylated to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .

Scientific Research Applications

9-Methoxy-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methoxy-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3H-benzo[f]chromen-3-one: Lacks the methoxy group, which may affect its biological activity.

    Coumarin: The parent compound with a simpler structure and different pharmacological properties.

    7-Hydroxycoumarin: Known for its anticoagulant properties.

Uniqueness

9-Methoxy-3H-benzo[f]chromen-3-one is unique due to its methoxy group, which enhances its biological activity and fluorescent properties compared to its analogs .

Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

9-methoxybenzo[f]chromen-3-one

InChI

InChI=1S/C14H10O3/c1-16-10-4-2-9-3-6-13-11(12(9)8-10)5-7-14(15)17-13/h2-8H,1H3

InChI Key

LIODRRPKRDVFRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C2C=CC(=O)O3

Origin of Product

United States

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